molecular formula C16H28O B3281322 11E,13Z-Hexadecadienal CAS No. 73264-90-1

11E,13Z-Hexadecadienal

Cat. No.: B3281322
CAS No.: 73264-90-1
M. Wt: 236.39 g/mol
InChI Key: ZTJGMVSDMQAJPE-DNVGVPOPSA-N
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Description

11E,13Z-Hexadecadienal is a chemical compound known for its role as a sex pheromone in various insect species. This compound is characterized by its unique structure, which includes a conjugated diene system. It is primarily used in the field of entomology for pest control through mating disruption.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11E,13Z-Hexadecadienal typically involves multiple steps. One common method starts with commercially available 10-bromo-1-decanol. The synthetic scheme includes key steps such as alkylation of lithium alkyne under low temperature, cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of alkyne. This route provides this compound in a 23.0% total yield via an eight-step sequence .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 11E,13Z-Hexadecadienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Acetates and other substituted derivatives.

Scientific Research Applications

11E,13Z-Hexadecadienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11E,13Z-Hexadecadienal involves its interaction with specific receptors in insects. As a sex pheromone, it binds to olfactory receptors in male insects, triggering a behavioral response that leads to mating. The molecular pathways involved include signal transduction mechanisms that result in the activation of neural circuits responsible for mating behavior .

Comparison with Similar Compounds

  • 11Z,13Z-Hexadecadienal
  • 11Z,13Z-Hexadecadienol
  • 11Z,13Z-Hexadecadien-1-yl acetate
  • 13-Hexadecen-11-ynal

Comparison: 11E,13Z-Hexadecadienal is unique due to its specific double bond configuration (E,Z), which distinguishes it from other similar compounds like 11Z,13Z-Hexadecadienal. This configuration affects its reactivity and interaction with biological receptors. While similar compounds also serve as sex pheromones, the specific configuration of this compound makes it particularly effective in certain insect species .

Properties

IUPAC Name

(11E,13Z)-hexadeca-11,13-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3-,6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJGMVSDMQAJPE-DNVGVPOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C\CCCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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